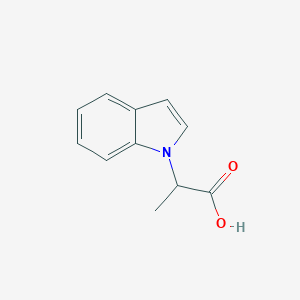

2-(1H-indol-1-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-indol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDGYGARDALAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589731 | |

| Record name | 2-(1H-Indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105074-56-4 | |

| Record name | 2-(1H-Indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes

The construction of the 2-(1H-indol-1-yl)propanoic acid scaffold primarily involves the formation of a bond between the indole (B1671886) nitrogen and a three-carbon propanoic acid chain. This can be achieved through direct N-alkylation or via multi-step sequences.

Direct alkylation of the indole nitrogen is a common approach. However, the inherent nucleophilicity of the C3 position of indole presents a challenge, often leading to a mixture of N- and C3-alkylated products. researchgate.net The choice of reagents, base, and reaction conditions is therefore crucial to ensure selective N-substitution.

The Michael addition of indole to acrylic acid or its esters is a viable route for synthesizing N-substituted indoles. researchgate.net In basic conditions, the reaction favors N-alkylation. researchgate.net For instance, the reaction of indole with acrylic acid in the presence of a base can yield 1-indolepropionic acid. google.com Microwave-assisted Michael addition of indole to acrylates has also been reported, offering a solvent-free and efficient alternative. researchgate.net The use of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can facilitate this reaction, although the reactivity of indole may require stronger basic conditions or longer reaction times compared to more acidic heterocycles. researchgate.net

Table 1: Michael Addition of Indole to Acrylates

| Entry | Acrylic Derivative | Base | Conditions | Product | Yield |

| 1 | tert-butyl acrylate | DABCO | Microwave | tert-butyl 2-(1H-indol-1-yl)propanoate | 10% researchgate.net |

This table is based on data presented in a study on microwave-promoted Michael additions. researchgate.net

The N-alkylation of indole with α-haloalkanoic acids or their esters is a classical and widely used method. youtube.comorganic-chemistry.org This SN2 reaction typically involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride, to form the more nucleophilic indolide anion. youtube.com This anion then reacts with an α-halo propanoate, like ethyl 2-bromopropanoate, to yield the desired N-alkylated product. youtube.com The use of ionic liquids as a reaction medium with bases like potassium carbonate has also been shown to be effective for the N-alkylation of indole with alkyl halides. researchgate.net

A specific example is the synthesis of 2-Methyl-2-[2-(4-nitro-phenyl)-1-propyl-1H-indole-6-yloxy]-propanoic acid ethylester, which is prepared from 2-(4-nitro-phenyl)-1-propyl-1H-indole-6-ol and 2-bromo-2-methyl-propanoic acid ethylester. prepchem.com

Multi-step syntheses provide an alternative to direct alkylation, often allowing for greater control over the final product's structure.

Indole-3-carbaldehyde is a versatile precursor for a variety of indole derivatives. ekb.eg It can be synthesized in high yield via the Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide. ekb.egorgsyn.org While direct conversion of indole-3-carbaldehyde to this compound is not a standard route, the aldehyde functionality can be used to introduce other groups that can then be transformed into the desired propanoic acid side chain. For instance, indole-3-carbaldehyde can undergo various condensation and cyclization reactions. nih.gov A more relevant multi-step approach involves the Fischer indole synthesis, starting from N-phenylalanine to produce derivatives of 2-(indol-1-yl)propionic acid. osi.lv

Modern synthetic methods increasingly rely on transition metal catalysis for selective bond formation. Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of indoles. nih.gov This strategy allows for the direct formation of carbon-carbon or carbon-heteroatom bonds at specific positions of the indole ring, often guided by a directing group. nih.govrsc.org While much of the research on palladium-catalyzed C-H activation of indoles focuses on C2 or C3 functionalization, this methodology holds potential for N-alkylation as well. chemrxiv.org For instance, palladium-catalyzed reactions can be employed in the synthesis of complex indole-containing structures, which may include the this compound moiety as a substructure. nih.gov The development of palladium-catalyzed methods for the direct C-H functionalization of free carboxylic acids also opens avenues for novel synthetic strategies. rsc.org

Condensation Reactions

Condensation reactions represent a fundamental approach to constructing indole-containing molecules. The reaction between indoles and α-keto acids, such as pyruvic acid, can yield indolyl carboxylic acids. researchgate.netdeepdyve.com For instance, the incubation of indole with pyruvic acid in an aqueous medium can produce 2,2-bis(3,3'-indolyl)propionic acid. researchgate.netdeepdyve.com This type of condensation is of a general nature and can proceed under mild conditions. deepdyve.com

Another relevant synthetic route involves the reaction of an appropriately substituted indole with a haloalkanoic acid. For example, a series of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acid derivatives were synthesized by reacting the corresponding indole precursor with 2-bromopropanoic acid in the presence of a base like pyrimidine. researchgate.net

Enantioselective Synthesis of Chiral Indole Propanoic Acid Derivatives

The synthesis of specific stereoisomers (enantiomers) of this compound derivatives is of paramount importance, as the three-dimensional structure of a molecule dictates its biological function.

Importance of Enantiopurity in Drug Discovery

Chirality is a critical consideration in pharmaceutical development because enantiomers of a chiral drug can have markedly different biological activities, potencies, and safety profiles. americanpharmaceuticalreview.commdpi.comnumberanalytics.com The human body is a chiral environment, and as a result, receptors and enzymes often interact differently with each enantiomer of a chiral compound. mdpi.com One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even cause adverse effects. numberanalytics.com

This understanding has led to a strong regulatory preference for the development of single-enantiomer drugs over racemic mixtures (1:1 mixtures of both enantiomers). americanpharmaceuticalreview.com The European Medicines Agency, for example, has not approved a racemic mixture since 2016. americanpharmaceuticalreview.com Ensuring high enantiomeric purity can lead to drugs with more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetics. mdpi.com Therefore, controlling the enantiomeric purity of chiral indole propanoic acid derivatives is a crucial aspect of their development for potential therapeutic applications. mdpi.comwisdomlib.org

Chiral Catalysis Approaches

Catalytic asymmetric synthesis is recognized as a highly efficient method for producing chiral compounds, including indole-based heterocycles. acs.orgnih.govresearchgate.net This field has seen the development of various strategies using chiral catalysts to control the stereochemical outcome of a reaction, yielding predominantly one enantiomer.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool, avoiding potential metal contamination in the final products. acs.orgnih.gov Chiral Brønsted acids, for instance, have been used in the catalytic transfer hydrogenation of indole derivatives to produce optically active indolines with high enantioselectivity. organic-chemistry.org One study demonstrated that a specific chiral phosphoric acid catalyst could achieve up to 98% yield and 97% enantiomeric excess (e.e.) in the hydrogenation of 3H-indoles. organic-chemistry.org Similarly, chiral isothiourea catalysts have been employed for the highly enantioselective N-acylation of N-aminoindoles, producing N-N axially chiral indole derivatives in high yields and enantioselectivities. rsc.org

These catalytic approaches are essential for constructing complex chiral scaffolds based on the indole core with high efficiency and excellent stereocontrol. acs.orgnih.gov The table below summarizes examples of chiral catalysts used in the synthesis of indole derivatives.

| Catalyst Type | Reaction | Substrate Type | Key Features |

| Chiral Phosphoric Acid | Asymmetric Hydrogenation | 3H-Indoles | Metal-free, high yield (up to 98%), and high enantioselectivity (up to 97% e.e.). organic-chemistry.org |

| Chiral Isothiourea (ITU) | Asymmetric N-acylation | N-aminoindoles | Produces N-N axially chiral indoles with high yields and enantioselectivities. rsc.org |

| Planar-chiral PPY derivative | Kinetic Resolution (Acylation) | 2-substituted indolines | Non-enzymatic method for resolving amine enantiomers. nih.gov |

Enzymatic Biotransformations for Stereoselective Production

Enzymes are highly efficient and selective biocatalysts that are widely used in asymmetric synthesis. Lipases, a class of hydrolase enzymes, are particularly versatile for the kinetic resolution of chiral carboxylic acids and their esters. almacgroup.com In a kinetic resolution, the enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two.

Hydrolase-catalyzed kinetic resolution is a common method for obtaining highly enantioenriched chiral carboxylic acids, which are valuable synthetic intermediates. almacgroup.com This has been successfully applied to 2-aryl propionic acids. almacgroup.com For instance, the hydrolysis of ethyl esters of 3-aryl alkanoic acids using various hydrolases can yield the corresponding acids with excellent enantiopurity. almacgroup.com A study using Pseudomonas fluorescens lipase (B570770) for the resolution of a 3-aryl alkanoic acid ester achieved 50% conversion with the produced acid having an enantiomeric excess of 98% and the remaining ester having an e.e. of 99%. almacgroup.com

Dynamic kinetic resolution (DKR) is an even more powerful technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for a single desired enantiomer. A DKR protocol involving irreversible enzymatic esterification combined with a metal catalyst for racemization has been successfully applied to obtain optically active β-hydroxy esters. rsc.org Such enzymatic and chemoenzymatic strategies offer mild, environmentally friendly, and highly selective routes for the production of enantiopure indole propanoic acid derivatives.

Derivatization Strategies for Structural Modification

Modifying the core structure of this compound is crucial for tuning its physicochemical properties and exploring structure-activity relationships for various applications.

Introduction of Substituents on the Indole Ring

Research has shown that introducing aryl groups at the N-1 position of the indole ring is a key derivatization strategy. In one study, a series of 3-(1-aryl-1H-indol-5-yl)propanoic acids were designed and synthesized. nih.govresearcher.life Structure-activity relationship studies revealed that a 1-(p-O-substituted)phenyl group on the indole core was essential for the desired biological activity. nih.govresearcher.life

Furthermore, the indole C-3 position is another common site for modification. A facile synthesis for indole-3-propanoic acid derivatives has been developed starting from indole-3-carbaldehyde. researchgate.net Indole-2-carboxamide has also been highlighted as a versatile precursor for creating diverse polycyclic indole structures through various cyclization reactions. rsc.org These derivatization approaches demonstrate the chemical tractability of the indole nucleus, enabling the generation of a wide array of structurally diverse molecules based on the this compound framework.

Modification of the Propanoic Acid Chain

The propanoic acid moiety of this compound is a prime target for chemical modification, enabling the synthesis of a diverse array of derivatives. Standard organic transformations such as esterification, amidation, and reduction are commonly employed to alter the compound's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The use of an excess of the alcohol or the removal of water as it forms drives the equilibrium towards the ester product. masterorganicchemistry.com For instance, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 2-(1H-indol-1-yl)propanoate. A study on the esterification of propanoic acid demonstrated that reaction temperature and the molar ratio of reactants significantly influence the reaction rate and yield. ceon.rsresearchgate.net

Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. This reaction often requires the use of a coupling agent, such as a carbodiimide (B86325), or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. researchgate.netarkat-usa.org A direct amidation approach using catalysts like niobium(V) oxide (Nb₂O₅) has also been reported for the reaction of carboxylic acids with less reactive amines. researchgate.net The synthesis of indole-2-carboxamide derivatives through coupling reactions with amino acids highlights a pathway to creating peptidomimetic structures. arkat-usa.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(1H-indol-1-yl)propan-1-ol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). An alternative two-step method involves the esterification of the carboxylic acid followed by the reduction of the resulting ester. For example, methyl propanoate has been successfully reduced to propanol (B110389) using sodium in ethylene (B1197577) glycol. researchgate.net

Table 1: Summary of Propanoic Acid Chain Modifications

| Transformation | Reagents and Conditions | Product Class |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Coupling Agent (e.g., Carbodiimide) or Acyl Chloride Formation | Amide |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄), Anhydrous Solvent (e.g., THF) | Primary Alcohol |

Synthesis of Conjugates and Prodrugs

The development of conjugates and prodrugs of this compound is a key strategy to improve its therapeutic index, bioavailability, and targeting specificity.

Prodrug Strategies: A common prodrug approach for carboxylic acid-containing drugs is to mask the carboxylic acid group as an ester. These ester prodrugs are generally more lipophilic than the parent drug, allowing for enhanced membrane permeability. Once absorbed, they are hydrolyzed by endogenous esterases to release the active carboxylic acid. The synthesis of such prodrugs would follow the esterification methods described previously. Another approach is the "double-prodrug" concept, where a drug is linked to another active molecule through a labile linker, such as the S-acyl-2-thioethyl (SATE) approach used for antiviral agents. nih.gov While not directly applied to this compound in the reviewed literature, this strategy could be adapted.

Conjugate Synthesis: Conjugation of this compound to other molecules, such as amino acids or other pharmacophores, can lead to new chemical entities with unique biological activities. The synthesis of indole carboxamides by coupling with amino acids is a prime example of this approach. arkat-usa.org These conjugates can be designed to target specific biological pathways or to have dual-acting properties. For instance, derivatives of indolyl butyric acid have been synthesized as dual inhibitors of α1-adrenoceptors and 5α-reductase. drugbank.com

Table 2: Examples of Prodrug and Conjugate Strategies

| Strategy | Synthetic Approach | Potential Advantage |

|---|---|---|

| Ester Prodrug | Esterification of the propanoic acid | Increased lipophilicity and cell permeability |

| Double-Prodrug | Linkage to another pharmacophore via a labile linker (e.g., SATE) | Combined therapeutic effects or targeted delivery |

| Amino Acid Conjugates | Amidation with amino acids | Creation of peptidomimetics with altered biological activity |

Methods for Enhancing Analytical Performance via Derivatization

The quantitative analysis of this compound in biological matrices or environmental samples often requires derivatization to improve its chromatographic behavior and detection sensitivity, particularly for techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Pre-column Derivatization for HPLC: Carboxylic acids like this compound can exhibit poor retention in reversed-phase HPLC and may lack a strong chromophore for UV detection or a fluorophore for fluorescence detection. nih.gov Derivatization of the carboxylic acid group can overcome these limitations. nih.gov

A widely used derivatization reaction is amidation, which can introduce a chromophoric or fluorophoric tag into the molecule. nih.gov For example, derivatization with a reagent like 2-nitrophenylhydrazine (B1229437) in the presence of a carbodiimide coupling agent can produce a derivative with strong UV absorption at a higher wavelength, reducing interference from the sample matrix. google.com This method has been successfully used for the determination of small-molecule halogenated carboxylic acids. google.com Another approach involves using fluorescent labeling agents to significantly enhance detection limits.

The choice of derivatization reagent depends on the analytical instrumentation available (e.g., UV-Vis or fluorescence detection) and the specific requirements of the assay. The reaction conditions, such as solvent, temperature, and reaction time, must be optimized to ensure complete and reproducible derivatization.

Table 3: Derivatization Reagents for HPLC Analysis of Carboxylic Acids

| Derivatization Reagent | Detection Method | Advantages |

|---|---|---|

| 2-Nitrophenylhydrazine | HPLC-UV/Vis | Produces a derivative with strong UV absorbance at a higher wavelength, improving selectivity. google.com |

| 1-Naphthylamine | HPLC-UV/Vis | Introduces a UV-absorbing group. google.com |

| Fluorescent Labeling Agents | HPLC-Fluorescence | Significantly increases detection sensitivity. |

Advanced Analytical Techniques in Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure of 2-(1H-indol-1-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For indole-containing compounds, ¹H NMR spectra provide characteristic signals for the protons of the indole (B1671886) ring and the propanoic acid moiety. For instance, in a related compound, indole-3-propionic acid, the ¹H NMR spectrum (400 MHz, DMSO-d₆) shows distinct peaks that can be assigned to the various protons in the molecule hmdb.ca. While specific data for this compound is not detailed in the provided results, the general principles of NMR analysis would apply, allowing for the identification of the different proton environments within the molecule.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO₂), the expected monoisotopic mass is approximately 189.08 Da nih.govuni.lu. High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. Predicted collision cross-section (CCS) values for various adducts of a related isomer, 3-(1H-indol-2-yl)propanoic acid, have been calculated, such as [M+H]⁺ at 190.08626 m/z with a CCS of 139.2 Ų and [M-H]⁻ at 188.07170 m/z with a CCS of 140.3 Ų uni.lu. Similarly, for 2-(3-formyl-1H-indol-1-yl)propanoic acid, predicted CCS values for adducts like [M+H]⁺ (m/z 218.08118) and [M-H]⁻ (m/z 216.06662) are available uni.lu. This type of data is crucial for identifying the compound in complex mixtures.

Table 1: Predicted Mass Spectrometry Data for Indole Propanoic Acid Isomers

| Compound | Adduct | Predicted m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|---|

| 3-(1H-indol-2-yl)propanoic acid | [M+H]⁺ | 190.08626 | 139.2 | uni.lu |

| 3-(1H-indol-2-yl)propanoic acid | [M-H]⁻ | 188.07170 | 140.3 | uni.lu |

| 2-(3-formyl-1H-indol-1-yl)propanoic acid | [M+H]⁺ | 218.08118 | 145.1 | uni.lu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid like this compound would be expected to show characteristic absorption bands. For the related propanoic acid, a broad O-H stretching vibration is observed between 3300 and 2500 cm⁻¹, which is characteristic of the carboxylic acid group due to hydrogen bonding docbrown.info. Additionally, a strong C=O stretching vibration for the carbonyl group typically appears between 1725 and 1700 cm⁻¹ docbrown.info. For the indole ring, N-H stretching vibrations can also be observed. For example, in a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a sharp band at 3342 cm⁻¹ was assigned to the N-H stretching vibration mdpi.com. The fingerprint region, from approximately 1500 to 400 cm⁻¹, provides a unique pattern of absorptions for the molecule docbrown.info.

Table 2: Characteristic IR Absorption Frequencies for Related Compounds

| Functional Group | Vibration | Wavenumber Range (cm⁻¹) | Compound Context | Reference |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | Propanoic Acid | docbrown.info |

| Carbonyl | C=O Stretch | 1725 - 1700 | Propanoic Acid | docbrown.info |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures or biological samples and for its quantification.

High-Performance Liquid Chromatography (HPLC) and UHPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. A reverse-phase (RP) HPLC method is often employed for such analyses. For instance, a stability-indicating RP-HPLC method was developed for a related N-pyrrolylcarboxylic acid derivative using a C18 column and a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer pensoft.net. Such a method allows for the separation of the main compound from its impurities and degradation products pensoft.net. When coupled with a UV/VIS detector, quantitative analysis can be performed pensoft.net. For propionic acid itself, HPLC methods have been developed using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid, with UV detection at 210 nm sielc.com.

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers even greater sensitivity and selectivity, making it suitable for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. However, methods for the analysis of underivatized short-chain fatty acids have also been described chromforum.org. A predicted GC-MS spectrum for the related indole-3-propionic acid (non-derivatized) is available, which can serve as a guide for identification hmdb.ca. In a study on plant root extracts, GC-MS was used to identify various phytoconstituents, including derivatives of propanoic acid, after separation on a suitable column and analysis of the mass spectra against a database like that of the National Institute of Standards and Technology (NIST) thepharmajournal.com.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Indole-3-propionic acid |

| 3-(1H-indol-2-yl)propanoic acid |

| 2-(3-formyl-1H-indol-1-yl)propanoic acid |

| 5-methoxy-1H-indole-2-carboxylic acid |

| N-pyrrolylcarboxylic acid |

| Propanoic acid |

Crystallographic Studies and Computational Chemistry for Structural Insights

The precise three-dimensional arrangement of atoms and the electronic properties of a molecule are fundamental to understanding its chemical behavior and potential applications. For a compound like this compound, a combination of experimental techniques like X-ray crystallography and computational methods provides a comprehensive structural and electronic profile.

X-ray Crystallography

X-ray crystallography is a powerful experimental technique used to determine the exact arrangement of atoms within a crystal. By passing X-rays through a single crystal of a compound, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution, which in turn reveals the precise positions of atoms, bond lengths, and bond angles.

For a molecule such as this compound, a crystallographic study would provide definitive proof of its molecular structure. Key insights would include:

The conformation of the propanoic acid side chain relative to the indole ring.

The planarity of the indole ring system.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing.

While specific crystallographic data for this compound is not publicly available, studies on related indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, demonstrate the utility of this technique. nih.gov In such cases, researchers have identified the formation of cyclic dimers through hydrogen bonds between carboxylic acid groups, a common motif in the crystal structures of carboxylic acids. nih.gov

Table 1: Representative Crystallographic Data Parameters Obtained from X-ray Analysis

This table illustrates the type of data that would be obtained from an X-ray crystallography experiment on this compound, were it available.

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, α = 90°, β = 95°, γ = 90° |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms (e.g., C-N, C=O). | C-N = 1.38, C=O = 1.21 |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | C-N-C = 108.5 |

| Hydrogen Bonds | Key intermolecular interactions, showing donor-acceptor distances. | O-H···O = 2.65 Å |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgresearchgate.net It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. By optimizing the molecular geometry, DFT calculations can provide a theoretical structure that can be compared with experimental data from X-ray crystallography. nih.gov

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), would allow for:

Optimization of the ground-state molecular geometry in the gas phase or in a solvent. wikipedia.org

Calculation of thermodynamic properties like enthalpy, entropy, and Gibbs free energy.

Prediction of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Studies on related propionic acid derivatives often use DFT to correlate theoretical geometries with experimental crystallographic data, helping to validate the computational model. wikipedia.org

Table 2: Typical Parameters Calculated Using Density Functional Theory (DFT)

This table shows the kind of data that DFT calculations would yield for this compound.

| Parameter | Description | Hypothetical Value |

| Total Energy (Hartree) | The total electronic energy of the optimized molecule. | -685.1234 |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | -6.2 |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO, indicating chemical reactivity. | 5.4 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 3.1 D |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique that provides a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.comcsic.es The MEP map uses a color scale to indicate different regions of electrostatic potential, which is invaluable for predicting how a molecule will interact with other chemical species. mdpi.comcsic.es

The key features of an MEP map are:

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the H of a carboxylic acid).

Green/Yellow Regions: Represent areas of near-zero or neutral potential.

For this compound, an MEP analysis would highlight the reactive sites. The region around the carbonyl oxygen and the π-system of the indole ring would likely show negative potential (red/yellow), indicating sites for electrophilic interaction. scbt.com Conversely, the hydrogen atom of the carboxylic acid group would be a site of strong positive potential (blue), identifying it as the primary site for nucleophilic attack or hydrogen bond donation. scbt.com This analysis helps in understanding noncovalent interactions and predicting chemical reactivity. wikipedia.orgmdpi.com

Biological Activities and Mechanistic Investigations

Anticancer and Antiproliferative Activities

Indole (B1671886) derivatives are recognized for their ability to inhibit the proliferation and invasion of various cancer cells through diverse mechanisms of action. eurekaselect.comnih.gov These compounds can target key cellular processes like apoptosis, cell cycle regulation, and specific signaling pathways crucial for cancer progression. nih.gov

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells, and its induction is a key strategy for many anticancer drugs. oaepublish.com Indole-containing compounds have been shown to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways, which converge on the activation of caspase enzymes. nih.govmdpi.com

Studies on related compounds illustrate these mechanisms. For instance, propionic acid, a short-chain fatty acid, induces apoptosis in cervical cancer cells (HeLa). nih.gov This process is mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial membrane dysfunction. nih.gov The treatment also upregulates the expression of pro-apoptotic proteins like BAK and BAX while blocking anti-apoptotic markers. nih.gov Similarly, certain indole-2-carboxylic acid derivatives have been shown to induce the hallmarks of apoptosis, including caspase-3/-7 activation and cytochrome c release, in MCL-1-dependent cancer cell lines. researchgate.net Other indole derivatives have been found to induce apoptosis by disrupting microtubule dynamics, which in turn activates cell death signaling. nih.gov

The activation of caspases is a central event in apoptosis. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which forms a complex with Apaf-1 and procaspase-9, leading to the activation of caspase-9 and subsequently the executioner caspase-3. nih.gov The extrinsic pathway is initiated by death receptors, leading to the activation of caspase-8. researchgate.net Research on various indole derivatives confirms their ability to engage these caspase cascades to bring about cancer cell death. mdpi.com

Other indole-based compounds have also shown efficacy in vivo. For example, the indole derivative Sunitinib has demonstrated a direct antiproliferative effect and prolonged survival in preclinical models of glioblastoma (GBM), although its clinical application has faced challenges. mdpi.com The development of novel indole derivatives continues to yield compounds with promising activity in preclinical settings. For instance, an indole-aryl amide derivative, compound 5 , was shown to be selective towards a malignant colon cell line (HT29) without affecting healthy intestinal cells. nih.gov This highlights the potential for developing indole-based therapies with favorable selectivity profiles.

Indole compounds can exert their anticancer effects by altering the expression of genes that control cell growth, survival, and differentiation. nih.gov A key mechanism involves the modulation of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. Studies on indole-3-carbinol (B1674136) (I3C) and its metabolite 3,3'-diindolylmethane (B526164) (DIM) in breast cancer cells revealed that these compounds could elevate the expression of tumor-suppressing miRNAs (e.g., let-7 family) and decrease the expression of oncogenic miRNAs (oncomiRs). nih.gov This modulation, in turn, suppresses the expression of key cell cycle regulators like cyclin-dependent kinases (CDK4, CDK6) and anti-apoptotic proteins such as Bcl-2 and survivin. nih.gov

Furthermore, specific indole-aryl amide derivatives have been shown to increase the expression of the cell cycle inhibitor p21 and the pro-apoptotic protein Bax in colon cancer cells. nih.gov In another context, indolepropionic acid (IPA) treatment was found to induce oxidative stress by reducing the expression of NRF2 in breast cancer models. unideb.hu These findings demonstrate that indole derivatives can reprogram the genetic landscape of cancer cells, pushing them towards cell cycle arrest and apoptosis.

A promising strategy in cancer therapy is to target specific enzymes or pathways that are dysregulated in cancer cells. Lysine-specific demethylase 1 (LSD1) is an epigenetic regulator that is overexpressed in many cancers, including acute myeloid leukemia (AML) and solid tumors, making it an attractive therapeutic target. nih.govresearchgate.net The indole scaffold has been successfully incorporated into the design of potent LSD1 inhibitors. nih.gov

Several studies have reported on tranylcypromine-based derivatives, where the benzene (B151609) ring is replaced with an indole moiety, resulting in significant LSD1 inhibitory activity. nih.govresearchgate.net For example, the indole-containing compound MC3382 showed potent inhibition of LSD1 with an IC50 value of 0.040 µM and demonstrated antiproliferative effects against AML cells. nih.gov A patent for 5-cyano indole derivatives highlighted their potential as LSD1 inhibitors for treating a wide range of cancers. nih.gov These inhibitors can act irreversibly by binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor essential for LSD1's enzymatic activity. researchgate.net The ability of indole-based compounds to inhibit LSD1 represents a key mechanism for their anticancer activity, leading to changes in histone methylation, reactivation of silenced tumor suppressor genes, and induction of cell differentiation and apoptosis. researchgate.net

In vitro studies have consistently demonstrated the cytotoxic effects of various indolepropanoic acid derivatives against a panel of human cancer cell lines. Indole-3-propionic acid (IPA) has been shown to possess cytostatic properties, selectively inhibiting the proliferation of breast cancer cells (4T1 and SKBR-3) while having no effect on non-transformed primary fibroblasts. nih.govnih.gov This selective activity is a desirable characteristic for potential anticancer agents.

Other synthetic indole derivatives have also shown potent cytotoxicity. A study of indole-aryl-amide derivatives reported that some compounds exhibited significant activity against cell lines such as the colon cancer line HT29, the cervical cancer line HeLa, and the prostate cancer line PC-3. nih.gov The table below summarizes the cytotoxic activity of a representative indole-aryl-amide, Compound 2 , and related structures from this study.

| Compound | Cell Line | IC50 (µM) |

| Compound 2 | MCF7 (Breast) | 0.81 |

| PC3 (Prostate) | 2.13 | |

| I407 (Normal Intestine) | 0.35 | |

| Compound 5 | HT29 (Colon) | 1.83 |

| I407 (Normal Intestine) | 63 | |

| 3T3 (Normal Fibroblast) | 164.3 |

Data sourced from a study on indole-aryl amide derivatives. nih.gov

The data indicates that while some derivatives like Compound 2 show high potency, they may lack selectivity. In contrast, Compound 5 demonstrates noteworthy selectivity for the malignant colon cell line HT29 over normal cell lines. nih.gov Additionally, platinum-based complexes incorporating indole-3-propionate have been synthesized and shown to be cytotoxic to cisplatin-sensitive and resistant ovarian cancer cells, acting through a dual mechanism of DNA damage and oxidative stress. universityofgalway.ie

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a known driver of cancer and other diseases. Indole derivatives, particularly those produced by the gut microbiota from tryptophan, have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.govnih.govnih.gov Indole-3-propionic acid (IPA) is a key metabolite in this regard, known to possess potent antioxidant and anti-inflammatory capabilities. nih.govresearchgate.netelsevierpure.com

IPA exerts its anti-inflammatory effects by protecting cells from reactive oxygen species (ROS) and reducing the production of pro-inflammatory cytokines. nih.govresearchgate.net In contrast to other tryptophan metabolites that can be pro-inflammatory, IPA acts as a scavenger of free radicals and attenuates oxidative damage. nih.gov This activity is crucial, as excessive inflammation and oxidative stress can contribute to tumorigenesis.

The immunomodulatory effects of indole compounds are often mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govfrontiersin.org IPA and other indole derivatives can act as AhR ligands, and AhR activation is associated with balancing mucosal reactivity and promoting intestinal barrier integrity. nih.govnih.gov By modulating the immune system, these compounds can help control inflammation in the gut and other tissues. nih.gov This regulation of the immune response may contribute to their anticancer effects, as the immune system plays a critical role in tumor surveillance and elimination. Some indole derivatives have also been shown to modulate the immune response by interacting with various receptors and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. hilarispublisher.commdpi.com

Interaction with Fatty Acid-Binding Protein 4 (FABP4)

Currently, there is no direct scientific literature detailing the interaction between 2-(1H-indol-1-yl)propanoic acid and Fatty Acid-Binding Protein 4 (FABP4). FABP4 is a protein primarily expressed in adipocytes and macrophages that plays a significant role in the interface between metabolic and inflammatory pathways. It is involved in the development of insulin (B600854) resistance and atherosclerosis. While specific inhibitors for FABP4 have been developed and are under investigation as potential therapeutics for metabolic and cardiovascular diseases, the role of indole-propanoic acid derivatives in this context remains an area for future research.

Modulation of Inflammatory Responses

While direct studies on this compound are not available, the closely related isomer, indole-3-propionic acid (IPA), a metabolite produced by gut microbiota from tryptophan, has demonstrated notable anti-inflammatory properties. nih.govresearchwithrutgers.com Research indicates that IPA can modulate the immune system to exert these effects. mdpi.com

One of the key mechanisms behind IPA's anti-inflammatory action is its role as a ligand for the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR). nih.govmdpi.com Activation of these receptors is associated with anti-inflammatory outcomes. For instance, IPA has been shown to attenuate inflammation in chondrocytes and reduce myocardial inflammation in preclinical models. nih.gov It can also inhibit the NF-κB signaling pathway, a central pathway in the inflammatory process, thereby reducing the production of pro-inflammatory cytokines. mdpi.com These findings for IPA suggest that other indole-propanoic acid derivatives, including this compound, could be promising candidates for investigation as modulators of inflammatory responses.

Impact on Cytokine Levels (e.g., IgE, IgA, IgM, IL-2, TNF-α)

Specific data on the effect of this compound on the levels of immunoglobulins (IgE, IgA, IgM) or cytokines such as Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α) is not present in the available literature. However, based on the known anti-inflammatory activities of related molecules like indole-3-propionic acid (IPA), it is plausible that such compounds could influence cytokine production.

IPA has been shown to repress pro-inflammatory cytokine levels in various models of inflammation. mdpi.comnih.gov For example, it can inhibit the production of factors like monocyte chemoattractant protein-1. mdpi.com Given that TNF-α is a key pro-inflammatory cytokine often regulated by the NF-κB pathway, which IPA is known to inhibit, it is conceivable that indole-propanoic acids could decrease TNF-α levels. mdpi.com The impact on other cytokines like IL-2, which is crucial for T-cell proliferation, and on immunoglobulin classes remains to be determined through direct experimental investigation of this compound.

Antimicrobial and Anti-tubercular Properties

The antimicrobial potential of indole derivatives is an active area of research. While information specific to this compound is scarce, studies on related compounds provide a basis for its potential activities.

Activity against Bacteria (Gram-positive and Gram-negative)

Research on the antibacterial spectrum of indole-3-propionic acid (IPA) has shown that it does not possess broad-spectrum activity against common Gram-positive bacteria like Staphylococcus aureus or Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com However, IPA has been identified as a potent inhibitor of Legionella pneumophila growth. mdpi.com The antibacterial activity of the specific isomer, this compound, has not been reported and would require dedicated screening to ascertain its profile against various bacterial species.

Antifungal Activity

There is currently no available data in the scientific literature regarding the specific antifungal activity of this compound. The antifungal properties of the broader class of indole derivatives are varied, and activity is highly dependent on the specific chemical structure. Therefore, the potential of this compound as an antifungal agent remains an open question pending future research.

Antitubercular Activity against Mycobacterium tuberculosis

A significant finding is the antimycobacterial activity of indole-3-propionic acid (IPA). nih.govresearchwithrutgers.com Studies have demonstrated that IPA is active against a wide range of mycobacteria, including multidrug-resistant Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM) like Mycobacterium avium. nih.gov The mechanism of action involves the inhibition of the mycobacterial enzyme anthranilate synthase (TrpE), which is essential for tryptophan biosynthesis. nih.gov This represents a novel antibiotic mechanism targeting amino acid production. nih.gov

Given that IPA, an isomer of the target compound, shows this activity, it provides a strong rationale for investigating this compound for similar antitubercular properties. The table below summarizes the minimum inhibitory concentration (MIC) for various compounds against M. tuberculosis, highlighting the potential of this chemical class.

Table 1: Antitubercular Activity of Various Compounds

| Compound/Extract | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| PE-34 (Ursolic acid) | M. tuberculosis H37Rv | 50 - 100 | nih.gov |

| HEA-2 | M. tuberculosis H37Rv | 100 | nih.gov |

| CM-20 | M. tuberculosis H37Rv | 100 | nih.gov |

| CM-24 | M. tuberculosis H37Rv | 100 | nih.gov |

| Ethanol Extract | M. tuberculosis H37Rv | 150 | nih.gov |

| Petroleum Ether Fraction | M. tuberculosis H37Rv | 150 | nih.gov |

| Chloroform Fraction | M. tuberculosis H37Rv | 150 | nih.gov |

This interactive table summarizes the Minimum Inhibitory Concentration (MIC) of different compounds and extracts against Mycobacterium tuberculosis.

Neuroprotective Potential and Neurological Modulation

Protection Against Cerebral Ischemia and Alzheimer's Disease

Research suggests that Indole-3-propionic acid (IPA) possesses protective effects against neurological damage, particularly in the context of cerebral ischemia and Alzheimer's disease. cabidigitallibrary.orgresearchgate.net In animal models of acute ischemic stroke, administration of IPA has been shown to alleviate neuroinflammation, reduce the size of the brain infarction, and lessen neurological impairment. researchgate.net One of the mechanisms for this protection involves the modulation of the gut-brain axis; IPA can enhance the integrity of the intestinal barrier and regulate immune cells in the gut, which in turn reduces the neuroinflammatory response in the brain. researchgate.net

Furthermore, IPA is being explored for its potential in the treatment of Alzheimer's disease. cabidigitallibrary.org Cerebral ischemia itself can induce pathological changes similar to those seen in Alzheimer's disease, such as the abnormal phosphorylation of tau protein, which is linked to neuronal apoptosis. nih.gov By mitigating ischemic damage, IPA may help to prevent these downstream neurodegenerative processes.

Antioxidant Properties (e.g., hydroxyl radical scavenging)

Indole-3-propionic acid exhibits notable antioxidant properties. cabidigitallibrary.orgnih.gov A key aspect of this activity is its ability to act as a potent scavenger of hydroxyl radicals (•OH). nih.gov The hydroxyl radical is one of the most reactive and damaging oxygen species, capable of indiscriminately harming essential cellular components like DNA, proteins, and lipids. nih.gov Antioxidants like IPA can neutralize these radicals, thereby protecting cells from oxidative stress-induced damage. cabidigitallibrary.orgnih.govnih.gov The scavenging of hydroxyl radicals is a critical mechanism for preventing the initiation of lipid peroxidation and other destructive cellular events that contribute to the pathology of numerous diseases. nih.gov

Potential in Neurodegenerative Disorders

The combined anti-inflammatory and antioxidant properties of Indole-3-propionic acid suggest it has significant therapeutic potential for a range of neurodegenerative disorders. nih.gov Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease are often characterized by chronic neuroinflammation, oxidative stress, and the progressive loss of neurons. mdpi.comnih.gov Oxidative stress leads to the formation of toxic products that damage cellular proteins and lipids, contributing to neuronal cell death. nih.gov

By scavenging reactive oxygen species and modulating inflammatory responses, IPA can address some of the core pathological processes underlying these conditions. cabidigitallibrary.orgnih.gov Its ability to cross from the gut into the systemic circulation allows it to potentially influence the central nervous system, making it a promising candidate for further investigation as a neuroprotective agent. nih.gov

Table 2: Summary of Neuroprotective Findings for Indole-3-propionic acid (IPA)

| Area of Potential | Research Finding | Mechanism | Source |

| Cerebral Ischemia | Alleviates brain infarction and neurological deficits in mouse models. | Reduces neuroinflammation via the gut-brain axis. | researchgate.net |

| Alzheimer's Disease | Shows potential for diagnosis and treatment. | May prevent ischemia-induced pathological changes. | cabidigitallibrary.orgnih.gov |

| Antioxidant Action | Acts as an effective scavenger of hydroxyl radicals. | Neutralizes highly reactive oxygen species, preventing cellular damage. | cabidigitallibrary.orgnih.govnih.gov |

| General Neuroprotection | Possesses anti-inflammatory and antioxidant properties relevant to neurodegeneration. | Addresses core pathological processes like oxidative stress and inflammation. | nih.govnih.gov |

Metabolic Regulation and Antidiabetic Effects

Recent evidence indicates that Indole-3-propionic acid (IPA) plays a beneficial role in metabolic regulation and may serve as a promising agent for managing metabolic diseases like type 2 diabetes. nih.gov Studies have shown that IPA can improve glucose metabolism and increase insulin sensitivity. nih.gov Its regulatory functions extend to inhibiting the synthesis of lipids and inflammatory factors in the liver, correcting imbalances in gut microbiota, strengthening the intestinal barrier, and suppressing the intestinal immune response. nih.gov

The concentration of IPA has been suggested as a potential predictive biomarker for the development of metabolic diseases. nih.gov Supplementation with IPA has been shown to effectively ameliorate metabolic disorders in research settings, highlighting its potential as a therapeutic compound for treating metabolic syndrome and its associated complications. nih.gov

Correlation with Reduced Risk of Type 2 Diabetes

There is no specific data available that correlates this compound with a reduced risk of type 2 diabetes. Studies on related microbial tryptophan metabolites, like indole-3-propionic acid (IPA), have shown effects on glucose metabolism, including lowered fasting blood glucose and insulin levels in rats, suggesting a potential role for indole compounds in managing metabolic disorders associated with insulin resistance. However, these findings cannot be directly attributed to this compound.

Other Reported Biological Activities

There are no published reports on the antiviral activity of this compound. Research into the antiviral properties of indole derivatives has been conducted on other molecules. For instance, a water-soluble derivative of 5-methoxyindole-3-carboxylic acid demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. Additionally, propionic acid itself, as part of a mixture, has shown the ability to inactivate SARS-CoV-2.

Anti-HIV Activity

No published studies were identified that have evaluated this compound for its potential to inhibit HIV replication or any of its associated enzymes, such as reverse transcriptase, protease, or integrase. While numerous indole derivatives have been investigated as anti-HIV agents, research on this specific compound is not present in the available literature.

Antimalarial Activity

There is no available data from in vitro or in vivo studies to suggest that this compound possesses activity against any species of the Plasmodium parasite, the causative agent of malaria. The antimalarial potential of this specific indole-containing acid has not been reported.

Anticholinesterase Activity

A thorough search of the scientific literature did not uncover any research into the effects of this compound on acetylcholinesterase or butyrylcholinesterase. Therefore, its potential as a treatment for conditions characterized by cholinergic deficits, such as Alzheimer's disease, remains uninvestigated.

Anticonvulsant Activity

No studies have been published detailing the evaluation of this compound in preclinical models of seizures or epilepsy. Consequently, there is no information regarding its potential efficacy or mechanism of action as an anticonvulsant.

Polypharmacological Activity

The concept of polypharmacology involves a single compound acting on multiple biological targets. There is no research available to suggest that this compound has been screened for or characterized as a polypharmacological agent. Its activity profile across different receptors, enzymes, or ion channels has not been documented.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Pharmacophoric Features

Role of the Indole (B1671886) Moiety

The indole nucleus is a privileged scaffold in drug discovery, known for its ability to mimic peptide structures and interact with a wide array of biological targets. nih.govchula.ac.th Its aromatic and heterocyclic nature allows for various non-covalent interactions, including hydrogen bonding, and hydrophobic interactions, which are critical for ligand-receptor binding. nih.govduke.edu The indole ring's planar structure provides a rigid framework that helps to orient substituents in a specific three-dimensional arrangement, a key factor in achieving high-affinity binding. nih.gov Furthermore, the nitrogen atom within the indole ring can act as a hydrogen bond donor, further contributing to its binding capabilities. youtube.com

Influence of the Propanoic Acid Chain

The propanoic acid chain attached to the indole nitrogen is a critical determinant of the molecule's activity. This acidic functional group can participate in ionic interactions and hydrogen bonding with complementary residues in the active site of a target protein. wikipedia.org For instance, in the context of G-protein coupled receptors (GPCRs), the carboxylate group of the propanoic acid chain is often essential for anchoring the ligand within the binding pocket. researchgate.net The length and flexibility of this chain are also important; alterations can significantly impact the compound's ability to adopt the optimal conformation for binding. Studies on related compounds have shown that the propanoic acid moiety is crucial for activities such as the inhibition of cytosolic phospholipase A2α. nih.gov

Impact of Substituents on the Indole Ring System

The introduction of substituents onto the indole ring system offers a powerful strategy for modulating the pharmacological profile of 2-(1H-indol-1-yl)propanoic acid analogs. nih.gov The nature, position, and size of these substituents can profoundly influence potency, selectivity, and pharmacokinetic properties. For example, the addition of halogen atoms (e.g., fluorine, chlorine) or methoxy (B1213986) groups at specific positions on the indole ring has been shown to enhance the anti-inflammatory activity of related indole derivatives. nih.govresearchgate.net These substitutions can alter the electronic properties of the indole ring, enhance hydrophobic interactions, or prevent metabolic degradation, thereby prolonging the compound's half-life. nih.gov Research on indole-2-carboxamides has demonstrated that substitutions on the indole ring can lead to potent antiproliferative agents. nih.gov

Rational Drug Design Based on SAR

The insights gained from SAR studies provide a foundation for the rational design of novel drug candidates with improved therapeutic profiles. mdpi.com By understanding which molecular features are essential for activity, medicinal chemists can systematically modify the lead compound to enhance its desired properties.

Optimization of Agonistic and Inhibitory Potency

Computational modeling and SAR data guide the optimization of a compound's potency. researchgate.net For instance, if a specific hydrophobic pocket in the target's binding site is identified, substituents that can favorably occupy this space can be introduced to the indole ring. This approach has been successfully applied to develop potent inhibitors of various enzymes and receptors. nih.govmdpi.com In the development of GPR40 agonists, for example, the substitution of the indole ring with specific aryl groups led to compounds with significantly improved glucose-stimulated insulin (B600854) secretion effects. researchgate.net Similarly, modifications to the propanoic acid chain, such as altering its length or introducing conformational constraints, can also lead to enhanced potency by optimizing interactions with the target.

Below is a data table showcasing the impact of substitutions on the inhibitory potency of indole derivatives against various kinases.

| Compound | Substitution | Target Kinase | IC50 (nM) |

| Va | - | EGFR | 71 |

| Ve | - | EGFR | - |

| Vf | - | EGFR | - |

| Vg | - | EGFR | - |

| Vh | - | EGFR | - |

| Va | - | BRAFV600E | 77 - 107 |

| Ve | - | BRAFV600E | 77 - 107 |

| Vf | - | BRAFV600E | 77 - 107 |

| Vg | - | BRAFV600E | 77 - 107 |

| Vh | - | BRAFV600E | 77 - 107 |

| Erlotinib (Reference) | - | EGFR | 80 |

| Erlotinib (Reference) | - | BRAFV600E | 60 |

Data sourced from a study on indole-2-carboxamides as potential multi-target antiproliferative agents. nih.gov

Improving Selectivity Towards Biological Targets

Achieving selectivity for a specific biological target over others is a critical challenge in drug development to minimize off-target effects. SAR-driven design plays a pivotal role in enhancing selectivity. By identifying subtle differences in the binding sites of related targets, substituents can be strategically added to the this compound scaffold to favor interaction with the desired target. For example, introducing bulky substituents that create steric hindrance with a residue present in an off-target but not in the intended target can significantly improve selectivity. nih.gov This strategy has been employed to develop selective inhibitors for various protein families, including kinases and proteases. nih.gov For example, specific indole-based benzenesulfonamides have been designed to selectively inhibit carbonic anhydrase IX in hypoxic cancer cells. nih.gov

The following table presents data on the selective inhibition of Cysteinyl-leukotriene receptors by substituted 1H-indole-2-carboxylic acid derivatives.

| Compound | Substitution | Target | IC50 (µM) | Selectivity |

| 17k | 7-methoxy | CysLT1 | 0.0059 | Highly Selective |

| 17k | 7-methoxy | CysLT2 | 15 | - |

| Montelukast (Standard) | - | CysLT1 | - | - |

| Zafirlukast (Standard) | - | CysLT1 | - | - |

Data from a study on CysLT1 selective antagonists. researchgate.net

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools in drug discovery for investigating how a ligand, such as this compound, might interact with a biological target at the molecular level. nih.gov These in silico techniques predict the preferred orientation of a molecule when bound to a receptor and assess the stability of the resulting complex, providing insights that guide the design of more potent and specific compounds. nih.govresearchgate.net

Molecular docking is a computational procedure that predicts the conformation and orientation (the "pose") of a ligand within the binding site of a target protein. nih.gov Docking algorithms sample a large number of possible poses and use a scoring function to estimate the binding affinity for each. This affinity is often expressed as a negative value in kcal/mol, where a more negative value suggests a stronger interaction. researchgate.net

For example, in a study aimed at identifying inhibitors for a specific protein target, a series of compounds would be docked into the active site. The resulting binding energies are used to rank the compounds, prioritizing those with the most favorable scores for further investigation. nih.gov Studies on HIV-1 capsid inhibitors have used docking to screen vast libraries of compounds, with subsequent binding free energy calculations identifying hits with affinities ranging from -6 to -12 kcal/mol. nih.gov The predicted binding mode reveals the precise orientation of the ligand, showing which parts of the molecule are positioned in specific pockets of the receptor. researchgate.net

Once a likely binding pose is identified, it can be analyzed to determine the specific non-covalent interactions that stabilize the protein-ligand complex. These interactions are crucial for molecular recognition and binding affinity. researchgate.net Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the indole ring or the O-H of the carboxylic acid) and acceptors (like carbonyl oxygens or nitrogens in protein backbones or side chains).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the indole ring) and nonpolar amino acid residues (e.g., leucine, valine, phenylalanine) in the binding site.

Ionic Interactions (Salt Bridges): Formed between charged groups, such as the deprotonated carboxylic acid of the ligand and positively charged amino acid residues like lysine (B10760008) or arginine. mdpi.com

π-π Stacking: Can occur between the aromatic indole ring of the ligand and aromatic residues like tyrosine, tryptophan, or phenylalanine in the protein.

Specialized software can automatically detect and visualize these interactions, providing a detailed map of how the ligand is anchored within the binding site. mdpi.com

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time. researchgate.net An MD simulation calculates the motion of atoms in the system, providing a trajectory that reveals the flexibility of the ligand and the protein and the stability of their interactions. researchgate.net

Two common metrics used to assess stability from an MD simulation are:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial docked position over the course of the simulation. A low and stable RMSD value indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound in its initial pose.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues or ligand atoms around their average position. High RMSF values for the ligand or surrounding residues may indicate instability or flexibility in that region. A ligand that is well-accommodated in the binding site will typically exhibit minimal residual fluctuations. researchgate.net

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. nih.gov A common workflow begins with docking millions of commercially available compounds against a protein of interest. nih.gov The top-ranked molecules from this initial, less computationally intensive step are then subjected to more rigorous and accurate (but slower) methods, such as absolute binding free energy (ABFE) calculations, to refine the predictions and reduce the number of false positives. nih.gov This hierarchical approach allows for the efficient screening of vast chemical spaces to find novel hit compounds. The indole-propanoic acid scaffold could be used as a query in such screening campaigns to discover new biological targets or to identify novel derivatives with improved activity against a known target.

Table 2: Overview of a Typical Molecular Simulation Workflow

| Step | Technique | Objective | Key Output | Reference |

| 1. Pose & Affinity Prediction | Molecular Docking | Predict the binding orientation and rank compounds based on estimated binding affinity. | Binding pose; Scoring function value (e.g., kcal/mol). | nih.gov |

| 2. Interaction Analysis | Pose Visualization | Identify the specific non-covalent interactions stabilizing the complex. | Map of hydrogen bonds, hydrophobic contacts, etc. | researchgate.netmdpi.com |

| 3. Stability Assessment | Molecular Dynamics (MD) Simulation | Evaluate the dynamic stability of the protein-ligand complex over time. | RMSD and RMSF plots. | researchgate.net |

| 4. High-Throughput Search | Virtual Screening | Screen large compound libraries to identify potential "hit" molecules. | A ranked list of candidate molecules for experimental testing. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. By establishing a reliable QSAR model, the activity of new, yet-to-be-synthesized compounds can be predicted. nih.govnih.gov

The process of developing a QSAR model involves several steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is collected. For modeling, these activities are typically converted to a logarithmic scale (e.g., pIC₅₀). nih.gov

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology (e.g., connectivity indices), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbors (k-NN) and Gradient Boosting (GB), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using statistical metrics like the coefficient of determination (R²) and by using an external set of compounds that were not used in the model-building process. nih.gov

For a series of this compound analogs, a QSAR model could identify which structural features are most important for their biological effect. For instance, the model might reveal that increasing hydrophobicity at a certain position or adding a hydrogen bond donor at another position enhances activity. This information provides invaluable guidance for the design of new derivatives with potentially improved potency. nih.gov

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop statistical models that link the structural attributes of compounds to their biological activity. nih.gov For indole derivatives, 2D-QSAR studies have been conducted using multiple linear regression (MLR) to build models based on theoretical chemical descriptors. nih.gov These models are crucial for predicting the activity of new compounds and for understanding the structural requirements for a desired biological effect.

A key aspect of developing a reliable QSAR model is its ability to accurately predict the activities of compounds that were not included in the initial training set. mdpi.com The process involves selecting the biological activity as the dependent variable and various calculated molecular descriptors as the independent variables. mdpi.com Statistical measures such as the coefficient of determination (r²) and the cross-validation coefficient (q²) are used to assess the model's predictive power. mdpi.com

In the context of antibacterial agents, QSAR studies on indole derivatives have utilized biological activity data, converted to pMIC values (-log MIC), as the dependent variable. nih.gov These models help in identifying compounds with potentially high efficacy against various bacterial strains. nih.gov

Table 1: Predictive Models for Biological Activity of Indole Derivatives

| Model Type | Application | Key Descriptors | Outcome |

|---|---|---|---|

| 2D-QSAR (MLR) | Antibacterial Activity (S. aureus) | Electronic Energy, Dipole Moment | Compounds with high electronic energy and dipole moment showed higher effectiveness. nih.gov |

| 2D-QSAR (MLR) | Antibacterial Activity (MRSA standard strain) | Kappa 2 (κ₂) | Indole derivatives with lower κ₂ values demonstrated excellent antibacterial activity. nih.gov |

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of this compound and its analogs is significantly influenced by various physicochemical descriptors. These descriptors quantify different aspects of a molecule's properties, such as its shape, size, and electronic and hydrophobic characteristics.

Systematic variations in the structure of indole derivatives have been performed to understand their SAR. For instance, in the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), a series of 1-indol-1-yl-3-phenoxypropan-2-ones were synthesized and evaluated. nih.gov This systematic approach led to the identification of compounds with high inhibitory potency. nih.gov

Molecular docking studies, often used in conjunction with QSAR, provide insights into the binding interactions between a ligand and its target protein. nih.gov For example, docking simulations of certain indole derivatives have revealed unique hydrophobic interactions within the hydrophobic groove of protein tyrosine phosphatase N9 (PTPN9), contributing to their binding affinity. researchgate.net

Key physicochemical descriptors that have been identified to influence the activity of indole derivatives include:

Hydrophobic descriptors: These relate to the molecule's affinity for nonpolar environments and are often crucial for membrane permeability and binding to hydrophobic pockets of proteins.

Geometric descriptors: These describe the 3D shape and size of the molecule, which are critical for fitting into a specific binding site.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the distribution of electron density, which are important for electrostatic interactions with the target.

Topological descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity. nih.govjapsonline.com

Table 2: Physicochemical Descriptors and Their Influence on the Activity of Indole Derivatives

| Descriptor Type | Specific Descriptor | Influence on Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | Higher dipole moment correlated with increased antibacterial activity against S. aureus. nih.gov |

| Topological | Kappa 2 (κ₂) | Lower values were associated with better antibacterial activity against MRSA. nih.gov |

| Topological | Valence second-order chi index (²χᵛ) | Higher values were linked to improved antibacterial activity against MRSA isolates. nih.gov |

Preclinical and Translational Research Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of publicly available scientific literature, no specific preclinical or translational research data could be found for the chemical compound This compound . The execution of targeted searches for in vitro and in vivo studies, including cell-based assays, enzyme inhibition, cytotoxicity profiles, therapeutic efficacy in animal models, and pharmacokinetic profiling, yielded no results for this particular molecule.

Therefore, it is not possible to provide the detailed research findings, data tables, or content for the requested sections and subsections as outlined. The scientific community has not published research on this specific compound in the areas of:

Preclinical and Translational Research

In Vivo Efficacy Studies in Animal Models:

Pharmacokinetic Profiling in Animal Models

While research exists for structurally related compounds, such as other isomers of indolylpropanoic acid or its derivatives, the strict focus on 2-(1H-indol-1-yl)propanoic acid as per the instructions prevents the inclusion of that data. The absence of published studies indicates that this specific compound may not have been a subject of extensive preclinical investigation, or the results of any such research are not currently in the public domain.

Exploration of Combination Therapies

Due to the lack of foundational preclinical data, including primary pharmacological and toxicological information, research into the exploration of combination therapies involving this compound has not been documented in the scientific literature. The investigation of a compound in combination with other therapeutic agents is typically preceded by a thorough understanding of its own biological activity and safety.

Synergistic Effects with Existing Therapeutic Agents

No studies have been published that investigate the potential synergistic effects of this compound with any existing therapeutic agents. Research into synergistic interactions is a component of advanced preclinical investigation, which would follow initial characterization of the compound's own pharmacological properties.

Reduction of Drug Resistance

There is no available research to suggest that this compound has been evaluated for its potential to reduce drug resistance in any therapeutic context. Studies on the modulation of drug resistance mechanisms are a specialized area of research that would require prior knowledge of the compound's primary biological targets and effects.

Future Research Trajectories for this compound

The exploration of indole-containing compounds continues to be a fertile ground for chemical and biomedical research. Within this class, this compound represents a scaffold with significant, yet underexplored, potential. Future investigations into this compound are poised to benefit from advancements in synthetic chemistry, systems biology, and translational medicine. This article outlines key future directions and identifies critical research gaps in the study of this compound, focusing on novel synthesis, target identification, and clinical translation.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(1H-indol-1-yl)propanoic acid and its derivatives?

Methodological Answer: Synthesis typically involves indole alkylation with α-halopropanoic acid derivatives. Key parameters include:

- Temperature : 60–80°C (to balance reactivity and side-product formation).